molecular formula C10H23N3 B1517161 {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine CAS No. 1019381-31-7

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Cat. No.: B1517161
CAS No.: 1019381-31-7
M. Wt: 185.31 g/mol
InChI Key: DWNORVYKHXAOKK-UHFFFAOYSA-N
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Description

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is a tertiary amine featuring a piperidine ring substituted with a methanamine group at the 4-position and a 2-(dimethylamino)ethyl moiety at the 1-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as neurotransmitter receptors. Its molecular formula is C₁₀H₂₁N₃, with a molecular weight of 183.30 g/mol.

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12(2)7-8-13-5-3-10(9-11)4-6-13/h10H,3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNORVYKHXAOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, also referred to as N,N-Dimethyl-1-[2-(piperidin-4-yl)ethyl]amine, is a compound with significant biological activity primarily attributed to its structural features and interaction with neurotransmitter systems. This article explores the compound's biological properties, including its pharmacological effects, synthesis methods, and potential applications in various fields.

Structural Characteristics

The compound features a piperidine ring and a dimethylamino moiety, which are common in many biologically active molecules. The presence of these functional groups enhances its pharmacokinetic properties and interaction with various receptors.

Table 1: Structural Features of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

FeatureDescription
Molecular FormulaC10H23N3
Functional GroupsPiperidine ring, Dimethylamino group
BasicityHigh due to nitrogen atoms
Hydrogen Bonding PotentialCapable due to the presence of nitrogen

Interaction with Neurotransmitter Systems

The compound exhibits various biological activities due to its interaction with neurotransmitter systems, particularly in modulating receptor activity. Studies indicate that piperidine derivatives often show significant binding affinity towards several receptors, including opioid and adrenergic receptors.

Antimicrobial Activity

Research has demonstrated that compounds similar to {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine possess antibacterial and antifungal properties. For instance, studies involving piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine0.0039 - 0.025S. aureus, E. coli
N,N-Dimethylpiperidin-4-aminesVariesVarious bacterial strains
4-(Dimethylamino)piperidineVariesKnown for enhancing cognitive functions

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized piperidine derivatives against S. aureus and E. coli, finding that modifications in the piperidine structure significantly affected potency and selectivity towards specific receptors .
  • Antifungal Properties : Another investigation highlighted the antifungal activity of similar compounds against C. albicans, showcasing a range of MIC values that indicate their potential as therapeutic agents .

Synthesis Methods

The synthesis of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine can be achieved through various chemical routes, each yielding different purity levels and yields:

Common Synthesis Routes

  • Alkylation Reactions : Utilizing alkyl halides with piperidine derivatives.
  • Reductive Amination : Involving the reaction of ketones or aldehydes with amines.

Optimizing these methods is crucial for enhancing biological activity and achieving desired pharmacological profiles.

Potential Applications

Due to its unique structural features and biological activities, {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting neurotransmitter systems.
  • Antimicrobial Agents : In the formulation of new antibiotics or antifungals based on its structural analogs.

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring and a dimethylamino group, which are crucial for its biological activity. The presence of these functional groups allows for interactions with neurotransmitter systems, making it a candidate for drug development targeting various receptors.

Pharmaceutical Applications

  • Neuropharmacology :
    • The compound has shown promise in modulating neurotransmitter systems, particularly serotonin receptors. Research indicates that derivatives of piperidine can exhibit varying affinities and selectivities towards serotonin receptors, which are vital for treating mood disorders .
    • Studies have demonstrated that modifications in the piperidine structure can lead to variations in potency and selectivity towards specific receptors, enhancing the therapeutic potential of related compounds.
  • Antimicrobial Activity :
    • Recent studies have explored the compound's potential against Mycobacterium tuberculosis , identifying analogs that maintain potency while improving physicochemical properties . This suggests that {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine could serve as a scaffold for developing new anti-tuberculosis agents.
  • Cancer Research :
    • The compound has been investigated for its role in inhibiting cancer cell proliferation through interactions with specific signaling pathways. For instance, it may influence pathways related to cell survival and apoptosis, providing a basis for further exploration in oncology .

Research Methodologies

To evaluate the compound's applications, several methodologies have been employed:

  • Binding Affinity Studies : Investigating the compound's interaction with various receptors using techniques such as radiolabeled ligand binding assays.
  • In Vitro Functional Assays : Assessing the biological activity of synthesized derivatives through assays that measure receptor activation or inhibition.
  • High-Throughput Screening : Utilizing large chemical libraries to identify promising analogs with enhanced activity against target pathogens or receptors.

Case Studies and Findings

  • Serotonin Receptor Modulation :
    • A study focused on synthesizing derivatives that preferentially activate serotonin 5-HT1A receptors demonstrated that specific substitutions can lead to biased agonism, offering insights into potential antidepressant effects .
  • Tuberculosis Inhibition :
    • Research highlighted the development of analogs based on {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine that exhibited improved activity against tuberculosis, suggesting avenues for novel therapeutic strategies against resistant strains .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the piperidine ring, affecting molecular weight, polarity, and biological activity:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity References
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine -NH₂ (C4), -CH₂CH₂N(CH₃)₂ (C1) 183.30 Receptor binding, solubility
(1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-yl)methanamine HCl -O-(2,2-dimethyl dihydrobenzofuran) (C1), -NH₂ (C4) 340.89 Dual α2A/5-HT7 receptor antagonism
{1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine -CH₂(1-methylpyrazole) (C1), -NH₂ (C4) 226.28 95% purity, potential CNS activity
[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride -CH₂(cyclopentyl) (C1), -NH₂ (C4) 232.80 Stabilized salt form, enhanced bioavailability
(4-Fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone -CO-(4-fluorophenyl) (C4), -OCH₂(4-methoxyphenyl) (C1) 463.50 Neuroprotective (PC12 cells, in vivo models)

Key Observations :

  • Dimethylaminoethyl Substitution: The parent compound’s -CH₂CH₂N(CH₃)₂ group enhances solubility and may facilitate interactions with cationic binding pockets in receptors like α2A/5-HT7 .
  • Aromatic Substituents : Analogs with aryl groups (e.g., 4-fluorophenyl in ) exhibit neuroprotective effects, suggesting aromatic π-π interactions improve target engagement.
  • Salt Forms : Hydrochloride salts (e.g., ) improve stability and bioavailability compared to free bases.

Practical Considerations

  • Purity : Commercial analogs (e.g., ) are available at ≥95% purity, critical for reproducible bioactivity.

Preparation Methods

Cyclization Strategies for Piperidine Formation

  • Aziridine Radical Rearrangement: One approach involves the radical rearrangement of aziridines, which upon treatment with tri-n-butyltin hydride and AIBN undergo a 5-exo-trig cyclization to form piperidines. This method allows for the construction of substituted piperidines by ring expansion and rearrangement of strained aziridine intermediates.

  • Palladium-Catalyzed Allylic Amination and Michael Addition: Another method utilizes sequential palladium-catalyzed allylic amination followed by Michael addition. Starting from bromo-acetal derivatives, reaction with amines (e.g., benzylamine) yields substituted piperidines with controlled substitution patterns.

These methods provide routes to 2,5- and 2,6-disubstituted piperidines, which can be adapted for preparing the 1-substituted piperidine core by appropriate choice of starting materials and nucleophiles.

Aza-Michael Addition for Substituted Piperidines

The aza-Michael reaction is an atom-efficient method to construct substituted piperidines. Using divinyl ketones as substrates, a manganese dioxide-mediated one-pot oxidation-cyclization can produce N-substituted 4-piperidones, which serve as key intermediates.

  • Subsequent functionalization of these 4-piperidones can introduce the methanamine group at the 4-position.

  • The aza-Michael approach allows for the stereoselective synthesis of substituted piperidines, which is crucial for biological activity.

Introduction of the Methanamine Group at the 4-Position

The methanamine substituent at the 4-position of the piperidine ring can be introduced through:

  • Reduction of 4-Formyl Piperidines: 4-Formyl piperidine intermediates can be synthesized via oxidation or functional group transformations of 4-piperidones. Subsequent reductive amination with ammonia or amine sources introduces the methanamine functionality.

  • Wittig Reaction and Hydrolysis: A Wittig reaction on 4-piperidones followed by acidic hydrolysis can yield 4-formyl piperidines, which are precursors for methanamine substitution.

Purification and Crystallization

  • Patent WO2010096619A1 describes improved processes for preparation and purification of related piperidine derivatives, involving crystallization techniques to isolate pharmaceutically acceptable salts.

  • These methods ensure high purity and yield of the target compound, which is essential for biological applications.

Summary Table of Preparation Steps

Step Reaction Type Starting Material / Intermediate Conditions / Reagents Outcome / Product Reference
1 Piperidine ring formation Aziridines or bromo-acetals Tri-n-butyltin hydride, AIBN or Pd-catalyst Substituted piperidines
2 Aza-Michael addition & oxidation Divinyl ketones MnO2-mediated one-pot oxidation-cyclization N-substituted 4-piperidones
3 N-Alkylation Piperidine derivative 2-(Dimethylamino)ethyl halide, base N-(2-Dimethylaminoethyl)piperidine Inferred
4 Functionalization at 4-position 4-Piperidones or 4-formyl piperidines Wittig reaction, acidic hydrolysis, reductive amination 4-Methanamine substituted piperidines
5 Purification and crystallization Crude product Crystallization techniques Pure compound or pharmaceutically acceptable salt

Detailed Research Findings and Notes

  • The manganese dioxide-mediated oxidation-cyclization is a versatile method for synthesizing N-substituted 4-piperidones with moderate to good yields, enabling further derivatization.

  • The aza-Michael reaction provides stereochemical control, which is critical for the biological activity of piperidine derivatives.

  • Alkylation of the piperidine nitrogen with 2-(dimethylamino)ethyl halides is a straightforward approach but requires careful optimization to avoid side reactions.

  • Functionalization at the 4-position via Wittig reaction and hydrolysis allows access to aldehyde intermediates, which can be converted to methanamines by reductive amination.

  • Purification methods involving crystallization are essential to obtain high-purity compounds suitable for pharmaceutical use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, including alkylation and reductive amination. Key parameters include temperature control (e.g., 0–5°C for sensitive intermediates), pH adjustment to stabilize amine groups, and the use of anhydrous solvents to avoid hydrolysis. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Analytical validation using 1H^1H-NMR and high-resolution mass spectrometry (HRMS) is mandatory for structural confirmation .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Primary methods :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions.
  • Mass Spectrometry (MS) : HRMS for molecular formula verification.
  • HPLC/GC : Purity assessment (>98% for biological assays).
    • Advanced cross-validation : X-ray crystallography (if crystalline) or IR spectroscopy for functional group analysis .

Q. What safety precautions are necessary when handling this compound?

  • Hazard profile : Corrosive (H314), harmful if inhaled (H302).
  • Protocols : Use fume hoods, nitrile gloves, and PPE. Neutralize spills with inert adsorbents (e.g., vermiculite). Store at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How do structural modifications of the piperidine-4-yl methanamine scaffold influence biological activity?

  • Case study : Substitution at the 4-position with a naphthyl-pyrimidine group (as in WAY-262611) enhances Wnt/β-catenin agonism, increasing trabecular bone formation in vivo . Conversely, indole-carboxamide derivatives exhibit antiviral activity against neurotropic alphaviruses, likely via RNA replication inhibition .
  • Methodological approach :

  • SAR studies : Systematically vary substituents (e.g., aryl, heteroaryl) and evaluate activity in target-specific assays (e.g., luciferase reporters for Wnt signaling).
  • Computational modeling : Use molecular docking to predict binding affinities to β-catenin or viral polymerases .

Q. How can contradictions in reported biological activities be resolved?

  • Example : Antiviral vs. osteogenic effects.
  • Resolution strategies :

  • Dose-response profiling : Test the compound across a wide concentration range (nM–μM) in both antiviral (e.g., plaque reduction) and osteogenic (e.g., ALP activity) assays.
  • Off-target screening : Use kinase/GPCR panels to identify promiscuity.
  • Metabolite analysis : LC-MS/MS to detect bioactive degradation products .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and efficacy?

  • Pharmacokinetics :

  • Rodent models : Oral bioavailability and half-life determination in Sprague-Dawley rats (plasma sampling via LC-MS/MS).
    • Efficacy :
  • Ovariectomized (OVX) rats : For bone formation studies (μCT analysis of trabecular bone volume) .
  • Neurotropic virus models : Intracerebral injection in mice to assess antiviral activity .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis?

  • Issue : Poor scalability due to sensitive intermediates.
  • Solutions :

  • Flow chemistry : Improves heat/mass transfer for exothermic steps.
  • Catalytic optimization : Use Pd/C or Ru-based catalysts for efficient hydrogenation .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • Problem : Signal crowding in the piperidine region (δ 1.5–3.0 ppm).
  • Strategies :

  • 2D NMR : 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign overlapping protons.
  • Deuterated solvents : Use DMSO-d6d_6 to sharpen peaks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
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{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

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